Tributyltin acrylate
Description
Structure
2D Structure
Properties
IUPAC Name |
tributylstannyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUXTNDMKYYZPR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28653-36-3 | |
| Record name | Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28653-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044796 | |
| Record name | (Acryloyloxy)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13331-52-7 | |
| Record name | Tributyltin acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tributyltin acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Acryloyloxy)(tributyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (acryloyloxy)tributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBUTYLTIN ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTF9X8069O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Base Reaction with Tributyltin Oxide
The principal method for TBTA synthesis involves reacting TBTO with acrylic acid in the presence of a dehydrating agent. This exothermic reaction proceeds via nucleophilic substitution, where the hydroxyl group of TBTO is replaced by the acrylate anion:
Calcium sulfate (CaSO) or magnesium sulfate (MgSO) is typically employed to absorb water, shifting the equilibrium toward product formation. The reaction is conducted under inert conditions to prevent oxidation and polymerization of acrylic acid.
Table 1: Standard Reaction Conditions for TBTA Synthesis
Solvent-Free and Solvent-Assisted Protocols
While the solvent-free method is preferred for industrial scalability, solvent-assisted routes using acetone or butanone are documented for lab-scale synthesis. These solvents suppress acrylic acid polymerization but require post-reaction removal, adding complexity to the purification process.
Reaction Mechanism and Kinetic Considerations
The reaction mechanism involves a two-step process:
-
Proton Transfer : Acrylic acid donates a proton to TBTO, forming a tin alkoxide intermediate.
-
Nucleophilic Attack : The acrylate anion displaces the hydroxyl group on tin, yielding TBTA and water.
Reaction kinetics are highly temperature-dependent. At 160°C, completion occurs within 3 hours, whereas room-temperature reactions may require 16 hours. The use of stabilizers like hydroquinone monomethyl ether (40–200 ppm) is critical to inhibit premature polymerization of acrylic acid.
Optimization of Synthesis Parameters
Temperature and Time
Elevated temperatures accelerate reaction rates but risk thermal decomposition of TBTA. A balance is achieved at 100–120°C, ensuring >90% yield without degradation.
Stoichiometry and Purity
Equimolar ratios of TBTO and acrylic acid are essential. Excess TBTO leads to unreacted starting material, while excess acrylic acid complicates purification. The product is typically filtered, washed with inert solvents (e.g., hexane), and dried under vacuum to ≥97% purity.
Characterization and Quality Control
Physicochemical Properties
TBTA exhibits a melting point of 69–70°C and limited solubility in polar solvents like methanol. Its hydrolytic sensitivity necessitates storage below 5°C to prevent degradation.
Table 2: Key Physicochemical Properties of TBTA
Chemical Reactions Analysis
Polymerization Reactions
Tributyltin acrylate is capable of undergoing polymerization reactions, forming homopolymers and copolymers .
- Homopolymerization: this compound can be homopolymerized to form poly(this compound) .
- Copolymerization: It can be copolymerized with other monomers such as methyl acrylate, itaconic acid, dimethyl itaconate, styrene, vinyl acetate, and allyl methacrylate to create a variety of polymers with different properties .
Chemical Reactions and Environmental Fate
When this compound is released into the aquatic environment, it undergoes several chemical reactions .
- Hydrolysis: In aqueous environments, this compound can hydrolyze into tributyltin hydroxide, tributyltin chloride, and tributyltin carbonate .
- Degradation: Tributyltin compounds degrade through photolysis and microbial action, resulting in the formation of dibutyltin, monobutyltin, and eventually inorganic tin . The half-life of tributyltin varies depending on environmental conditions, ranging from days in seawater to months in freshwater and soil .
- Cyclization: Acrylates can be transformed into 2-arylindolines through tributyltin hydride-mediated radical cyclization .
Reactivity
The reactivity of tributyltin acrylates in polymerization reactions can be influenced by the size of the halogen atom . Tributyltin compounds can also react with bromide or iodine, resulting in the cleavage of the Sn-O bond .
Environmental Impact and Toxicity
Tributyltin compounds are toxic to aquatic organisms at low concentrations . They can cause shell deformities in oysters and reproductive abnormalities in snails . Tributyltin compounds can inhibit oxidative phosphorylation and alter mitochondrial structure and function . Exposure to tributyltin has been associated with impaired recognition memory .
Scientific Research Applications
Polymer Science
Polymerization Techniques
TBTA can be utilized in several polymerization techniques, including free radical polymerization and copolymerization. The versatility of TBTA allows for the development of polymers with tailored properties for specific applications.
Case Study: Poly(Tributyltin Acrylate)
Research has demonstrated the successful preparation of poly(this compound) through interfacial polymerization techniques. This polymer exhibits significant thermal stability and unique mechanical properties, making it suitable for coatings and adhesives .
| Property | Value |
|---|---|
| Glass Transition Temperature | 85 °C |
| Thermal Decomposition Temp | 300 °C |
| Tensile Strength | 50 MPa |
Biocidal Applications
Wood Preservation
TBTA is widely used as a biocide in wood preservation due to its antifungal and antibacterial properties. It effectively protects wood from decay caused by fungi and insects.
Case Study: Fungal Resistance
A study investigated the effectiveness of in situ polymerized TBTA on acetylated wood. The results showed that TBTA significantly enhanced the wood's resistance to fungal attack, demonstrating its potential for long-lasting wood preservation solutions .
| Treatment Method | Fungal Resistance |
|---|---|
| Untreated Control | Low |
| TBTA Treated | High |
Marine Applications
Antifouling Coatings
TBTA is commonly incorporated into marine antifouling paints to prevent biofouling on ships and underwater structures. Its biocidal properties help inhibit the growth of marine organisms such as barnacles and algae.
Case Study: Antifouling Efficacy
Research indicates that coatings containing TBTA exhibit superior antifouling performance compared to traditional coatings. These findings suggest that TBTA can significantly reduce maintenance costs and improve vessel efficiency .
Environmental Considerations
While TBTA has beneficial applications, its environmental impact cannot be overlooked. Studies have shown that tributyltin compounds can pose significant ecological risks, particularly in aquatic environments where they can cause chronic toxicity to marine life . Therefore, careful consideration of its use and disposal is critical.
Mechanism of Action
Tributyltin acrylate exerts its effects primarily through its interaction with biological membranes and enzymes. It disrupts the normal function of cellular membranes, leading to cell death. It also inhibits the activity of certain enzymes, such as acetylcholinesterase, which is crucial for nerve function. The compound’s toxicity is attributed to its ability to interfere with the endocrine system, particularly by binding to nuclear receptors like the retinoid-X receptor and peroxisome proliferator-activated receptor gamma.
Comparison with Similar Compounds
Comparison with Similar Tributyltin Compounds
The biological, toxicological, and industrial profiles of TBT-Ac are best contextualized by comparing it to structurally analogous tributyltin compounds. Key comparisons include:
Tributyltin Oxide (TBTO)
- Applications : Widely used in antifouling systems and wood preservatives. TBTO is the most studied tributyltin compound, with established risk assessment data .
- Toxicity : Moderately toxic (oral LD₅₀ ~150–300 mg/kg in rodents). Its toxicity is attributed to the trialkyltin structure, which disrupts mitochondrial function .
- Regulatory Status : Prohibited in many regions, including Taiwan, due to environmental persistence and endocrine-disrupting effects .
Tributyltin Methacrylate (TBT-MA)
- Applications : Similar to TBT-Ac in antifouling paints.
- Biological Activity : Exhibits potent receptor interactions, including dopaminergic and adrenergic receptors, at low concentrations (AC₅₀ ≤10 μM) .
Tributyltin Chloride (TBT-Cl)
- Applications : Intermediate in synthesizing other tributyltin compounds.
- Toxicity : Higher acute toxicity than TBT-Ac (oral LD₅₀ ~100–200 mg/kg) due to the chloride ion’s electrophilic reactivity .
- Regulatory Status : Banned in antifouling applications under the International Maritime Organization’s 2008 convention .
Tributyltin Benzoate (TBT-Bz)
- Applications : Niche use in polymer stabilization.
- Environmental Impact : Less persistent than TBT-Ac but still classified as a priority pollutant in the EU.
Comparative Data Table
Key Research Findings
- Toxicity Mechanisms : The alkyl chain length (butyl groups) in TBT-Ac primarily dictates its toxicity, while the acrylate moiety influences environmental degradation rates. Tri-substituted tributyltins are generally less acutely toxic than trimethyltin derivatives but exhibit chronic ecological risks .
- Biological Activity : TBT-Ac’s cytotoxicity against HepG2 and THP-1 cell lines is moderate compared to other tributyltin complexes, likely due to reduced cellular uptake of the acrylate form .
- Environmental Persistence : TBT-Ac degrades faster in sunlight than TBTO but still poses risks to marine ecosystems due to bioaccumulation .
Regulatory and Industrial Considerations
Alternatives such as dibutyltin stabilizers (e.g., dibutyltin dilaurate) are gaining traction but lack comparable biocidal efficacy .
Biological Activity
Tributyltin acrylate (TBA) is a member of the tributyltin (TBT) family, which has garnered attention for its biological activity, particularly in antifouling applications. This article outlines the biological effects, mechanisms of action, and relevant research findings regarding TBA, supported by data tables and case studies.
Overview of this compound
Tributyltin compounds are organotin compounds that have historically been used as biocides, particularly in antifouling paints for ships and boats. TBA specifically has been utilized due to its effectiveness against marine biofouling organisms. However, concerns regarding toxicity and environmental impact have led to increased scrutiny of these compounds.
Biological Activity
1. Mechanisms of Action
This compound exerts its biological effects primarily through its interaction with cellular membranes and mitochondrial function. The following points summarize its mechanisms:
- Inhibition of Mitochondrial Respiration : TBT compounds inhibit oxidative phosphorylation, leading to altered mitochondrial structure and function .
- Endocrine Disruption : TBT and its derivatives have been shown to exhibit endocrine-disrupting properties, affecting reproductive systems in various organisms .
- Bioaccumulation Potential : TBA has a significant bioaccumulation potential in aquatic organisms, which raises concerns about long-term ecological impacts .
Toxicological Profile
2. Toxicity Studies
The toxicity of TBA has been assessed through various studies, with findings indicating significant adverse effects on both aquatic life and human health:
- Aquatic Toxicity : TBA is highly toxic to a range of marine organisms. For instance, studies have reported lethal concentrations (LC50) for fish and invertebrates at low parts per billion levels .
- Human Health Risks : Occupational exposure to TBA has been linked to skin lesions and other dermal irritations among workers handling TBT-based products .
Case Studies
3. Environmental Impact
Several case studies illustrate the environmental implications of TBA usage:
- Marine Ecosystems : Following the ban on TBT paints in many regions, studies have shown a decrease in tributyltin concentrations in marine sediments and biota. For example, a study in Canada indicated a reduction in reproductive deformities among snails after restrictions were implemented .
- Regulatory Actions : The European Union has classified TBT compounds as hazardous, leading to stringent regulations on their use in consumer products and industrial applications .
Data Summary
| Parameter | Value/Description |
|---|---|
| Chemical Structure | C12H27O2Sn |
| Toxicity (LC50) | Fish: 1.0 - 10 µg/L; Invertebrates: 0.1 - 1 µg/L |
| Bioaccumulation Factor | High (varies by species) |
| Half-life in Aquatic Systems | Up to several months depending on conditions |
Research Findings
Recent research has focused on alternative antifouling agents that could replace tributyltin compounds while minimizing ecological risks. Studies have explored natural compounds derived from marine organisms as potential substitutes due to their lower toxicity profiles and biodegradability .
Q & A
Q. What are the key physicochemical properties of tributyltin acrylate, and how do they influence experimental design?
this compound (TBT-acrylate) is an organotin compound with acrylate functional groups. Key properties include its hydrophobicity, stability under varying pH conditions, and reactivity in polymerization reactions. Researchers should prioritize measuring its solubility in organic solvents (e.g., dimethyl sulfoxide, ethanol) and aqueous solutions to design reproducible exposure experiments. Analytical methods like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) are critical for purity verification .
Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?
TBT-acrylate’s moderate toxicity via dermal absorption and inhalation necessitates strict safety protocols. Use glove boxes for synthesis, fume hoods for solvent handling, and personal protective equipment (PPE) rated for organotin compounds. Acute toxicity studies in zebrafish (e.g., LC50 determination) recommend using vehicle controls like DMSO to isolate compound-specific effects .
Q. What standardized methods exist for quantifying this compound in environmental samples?
Solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for detecting TBT-acrylate in water and sediment. Calibration curves must account for matrix effects, and internal standards (e.g., deuterated analogs) should validate recovery rates. Reference materials from authoritative databases like NIST ensure methodological accuracy .
Advanced Research Questions
Q. How do conflicting data on this compound’s environmental persistence arise, and how can they be resolved?
Discrepancies in half-life estimates often stem from variations in experimental conditions (e.g., UV exposure, microbial activity). Researchers should replicate studies under controlled abiotic/biotic factors and apply multivariate statistical models (e.g., central composite design) to isolate degradation pathways. Peer-reviewed datasets from multi-institutional collaborations enhance reproducibility .
Q. What mechanistic insights explain this compound’s inhibition of aquatic microbial communities?
TBT-acrylate disrupts ATP synthase and membrane integrity in prokaryotes. Advanced metagenomic profiling (e.g., 16S rRNA sequencing) can identify susceptible taxa, while metabolomics reveals shifts in lipid peroxidation biomarkers. Dose-response studies in microcosms should include negative controls and time-series sampling to track adaptive resistance .
Q. How can researchers optimize polymerization protocols involving this compound while minimizing side reactions?
Radical-initiated polymerization requires precise control of initiator concentrations (e.g., azobisisobutyronitrile, AIBN) and temperature. Gel permeation chromatography (GPC) monitors molecular weight distribution, while Fourier-transform infrared spectroscopy (FTIR) identifies unintended crosslinking. Central composite designs help balance reaction kinetics and product stability .
Q. What strategies address data gaps in this compound’s long-term ecotoxicological impacts?
Longitudinal studies using mesocosms simulate real-world exposure scenarios. Biomarker panels (e.g., acetylcholinesterase inhibition, oxidative stress indices) in benthic organisms provide sublethal effect data. Meta-analyses of historical TBT studies (e.g., antifouling paints) contextualize new findings but require adjustment for acrylate-specific bioavailability .
Methodological Guidance
Q. How should researchers validate this compound’s stability in synthetic matrices?
Accelerated stability testing under thermal (40–60°C) and photolytic conditions identifies degradation products. High-resolution mass spectrometry (HRMS) and X-ray diffraction (XRD) characterize structural changes. NIST-certified reference materials ensure calibration integrity .
Q. What statistical approaches reconcile contradictory bioaccumulation data across species?
Bayesian hierarchical models account for interspecies variability in metabolic rates and trophic transfer. Sensitivity analyses should weight parameters like lipid content and trophic level. Open-source tools (e.g., R packages for ecotoxicology) standardize data interpretation .
Q. How to design ethically compliant in vivo studies with this compound?
Follow institutional animal care guidelines (e.g., OECD 203 for fish). Use minimum sample sizes justified by power analysis, and include sham controls. Transparent reporting of mortality rates and behavioral anomalies in supplementary materials enhances reproducibility .
Tables for Key Data
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
